molecular formula C22H14FN3O2S B2831885 (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477298-02-5

(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2831885
CAS No.: 477298-02-5
M. Wt: 403.43
InChI Key: RHKAYRASIADTQI-RVDMUPIBSA-N
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Description

This product is the chemical compound (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, provided for research and development purposes. It is supplied with a catalog number BB07820 and has the CAS Registry Number 477298-02-5 . The molecular structure of this compound is based on a coumarin-thiazole hybrid scaffold. Coumarin derivatives are a significant class of compounds in synthetic organic chemistry and are known for their wide range of research applications. They have been studied as additives, fluorescent dyes, and for various pharmacological properties, including as antithrombotic agents, lipid-lowering agents, and anti-invasive compounds that target serine proteases and matrix metalloproteases (MMPs) . Furthermore, 3-acylcoumarins serve as key synthons for constructing diverse heterocyclic systems, such as oxazole, pyrazole, thiophene, thiazole, and pyridine derivatives . The specific research applications and biological activity profile for this particular coumarin-thiazole derivative are areas of ongoing investigation. [Note: To enhance this description, consider adding specific data on the compound's mechanism of action, solubility, storage conditions, and any relevant biochemical or cellular assay results.] All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2S/c1-13-6-7-16(23)9-18(13)25-11-15(10-24)21-26-19(12-29-21)17-8-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKAYRASIADTQI-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives often exhibit cytotoxic effects, and the incorporation of the chromene structure may enhance this activity. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant effects. The structure of (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile suggests potential efficacy in treating epilepsy or seizure disorders. Studies involving thiazole analogs have reported significant anticonvulsant activity, which could be attributed to their ability to modulate neurotransmitter systems .

Enzyme Inhibition

The compound's mechanism may involve the inhibition of specific enzymes related to cancer progression and seizure activity. For example, thiazole derivatives are known to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division . The presence of the chromene moiety may further enhance enzyme binding affinity.

Interaction with Receptors

Molecular docking studies suggest that this compound can interact with various biological receptors, potentially acting as an allosteric modulator. This interaction could lead to altered receptor activity, contributing to its therapeutic effects .

Case Studies and Research Findings

StudyFocusFindings
Li et al. (2020)Anticancer ActivityIdentified significant cytotoxicity against melanoma cell lines with IC50 values < 10 µM for thiazole derivatives .
Mohamed & Ramadan (2020)Anticonvulsant PropertiesReported effective seizure protection in animal models using thiazole-linked compounds .
Sayed et al. (2020)CytotoxicityFound enhanced activity against HCT116 and HepG2 cancer cells with specific substitutions on the thiazole ring .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core’s electron-deficient C-2 and C-4 positions enable nucleophilic displacement under mild conditions. Reactions with hard nucleophiles (e.g., amines, thiols) often lead to substitution, as observed in polyhalonitrobutadiene derivatives .

Reaction TypeReagents/ConditionsProduct FormationSource
AminationPrimary amines, room temperature2-Amino-thiazole derivatives
Thiol substitutionEthyl 2-mercaptoacetate, refluxThiazolidinone intermediates

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated nitrile group participates in cycloaddition reactions. For example, conjugate additions with hydrazines yield pyrazoline derivatives, a pathway demonstrated in nitroheterocycle syntheses .

Reaction TypeReagents/ConditionsProduct FormationSource
1,3-Dipolar additionHydrazine hydrate, microwavePyrazoline-fused chromen-thiazole
Diels-AlderDienophiles (e.g., maleic anhydride)Hexacyclic adducts

Condensation and Cyclization

The primary amino group (-NH-) on the 5-fluoro-2-methylphenyl substituent undergoes condensation with carbonyl compounds. Acid-catalyzed Claisen-Schmidt reactions generate chalcone-like intermediates, which cyclize to form pyrazolines or isoxazoles .

Reaction TypeReagents/ConditionsProduct FormationSource
Schiff base formationAldehydes, ethanol, ΔIminopropenenitrile derivatives
Microwave cyclizationHydrazine hydrate, ethanolPyrazole-thiazole hybrids

Functional Group Transformations

  • Nitrile Hydrolysis : Under acidic or basic conditions, the nitrile group converts to a carboxylic acid or amide. For example, H₂SO₄/H₂O yields the corresponding prop-2-enamide.

  • Chromen-2-one Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-oxo group to a hydroxyl, forming a dihydrochromenol derivative.

Electrophilic Aromatic Substitution

The 5-fluoro-2-methylphenyl group directs electrophiles to specific positions:

  • Halogenation : Bromine (Br₂/FeBr₃) substitutes at the para position relative to the fluoro group.

  • Nitration : HNO₃/H₂SO₄ targets the meta position on the phenyl ring due to electron-withdrawing effects.

Photochemical Reactivity

The chromen-2-one moiety undergoes [2+2] photocycloaddition under UV light, forming dimeric structures. This reactivity is consistent with coumarin derivatives.

Key Reaction Mechanisms and Conditions

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates .

  • Temperature Control : Microwave-assisted syntheses reduce reaction times (e.g., 10–15 min at 100°C) .

  • Stereoselectivity : Z/E isomerism in products is influenced by steric hindrance and H-bonding, as seen in NMR analyses .

Stability and Reactivity Considerations

  • pH Sensitivity : The enamine linkage (-NH-) protonates under acidic conditions, altering electronic conjugation.

  • Oxidative Stability : The nitro group on chromen-2-one resists oxidation but may degrade under prolonged UV exposure.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the core prop-2-enenitrile scaffold but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Notable Features References
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl (electron-donating), 4-nitrophenylamino (electron-withdrawing) 408.43 Enhanced solubility due to methoxy groups; nitro group may improve redox activity.
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Bromophenylamino (halogenated), 4-methylphenyl-thiazolyl (hydrophobic) Not reported Bromine increases lipophilicity; methylphenyl enhances steric hindrance.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Fluorophenyl-coumarin, thiophenecarboxylate 560.2 (M++1) Fluorinated coumarin improves target affinity; thiophene enhances π-π stacking.
4-[(E)-(4-Hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Hydroxycoumarin, pyrazolone Not reported Hydroxy group enables hydrogen bonding; pyrazolone may confer anti-inflammatory activity.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS keys and Morgan fingerprints), the target compound exhibits moderate structural overlap with analogues:

  • Tanimoto Index : ~0.6–0.7 (indicating partial similarity in pharmacophoric features).
  • Dice Index : ~0.5–0.65 (suggesting shared functional groups but divergent substituents).
    These scores align with the principle that structural variations on the phenyl and thiazole rings significantly alter molecular properties while retaining core functionality .

Bioactivity Correlations

Evidence from bioactivity clustering (NCI-60 dataset) shows that compounds with similar substituent patterns (e.g., halogenated aryl groups) cluster together, implying shared modes of action:

  • Fluorophenyl and bromophenyl derivatives : Likely target enzymes via halogen bonding or hydrophobic interactions.
  • Methoxy and nitro groups : May enhance solubility or redox cycling, respectively, affecting pharmacokinetics .

Impact of Substituents on Physicochemical Properties

  • Electron-withdrawing groups (F, NO₂): Increase metabolic stability but may reduce aqueous solubility.
  • Electron-donating groups (OCH₃, CH₃) : Improve solubility but shorten half-life due to oxidation susceptibility.
  • Halogens (Br, F) : Enhance lipophilicity and target binding via van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and condensation. Key steps include:

  • Coupling 5-fluoro-2-methylaniline with a thiazole precursor via nucleophilic substitution.
  • Introducing the chromen-2-one moiety through a Knoevenagel condensation under reflux in ethanol or DMF.
  • Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and purifying intermediates via column chromatography. Yield optimization requires temperature control (60–80°C) and anhydrous conditions .
    • Critical Parameters : Solvent polarity (e.g., DMF for solubility), stoichiometric ratios of reactants, and catalyst selection (e.g., piperidine for condensation) significantly impact product purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the E-configuration of the enenitrile group is verified by coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) between α,β-unsaturated protons .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (chromenone carbonyl) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What biological activities are associated with structurally similar thiazole-chromenone hybrids?

  • Methodological Answer : Analogous compounds exhibit anticancer (via kinase inhibition), antimicrobial (disruption of bacterial cell membranes), and anti-inflammatory (COX-2 suppression) activities. Preliminary screening involves:

  • In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity.
  • Targeted studies : Molecular docking to identify binding affinities with EGFR or COX-2 .

Advanced Research Questions

Q. How can crystallographic disorder in the thiazole ring be resolved during X-ray structure determination?

  • Methodological Answer :

  • Use SHELXL for refinement: Apply restraints to bond lengths/angles and refine occupancy factors for disordered atoms.
  • Validate with PLATON symmetry checks to detect twinning or pseudosymmetry.
  • High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve electron density maps .

Q. How do conflicting NMR data (e.g., unexpected splitting patterns) arise, and how can they be resolved?

  • Methodological Answer :

  • Causes : Dynamic effects (e.g., rotamers), paramagnetic impurities, or solvent interactions.
  • Resolution :
  • Record variable-temperature NMR (VT-NMR) to identify temperature-dependent splitting.
  • Use deuterated solvents (e.g., DMSO-d6) to minimize solvent shifts.
  • Compare experimental data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-311G**) .

Q. What strategies optimize reaction yields when synthesizing derivatives with electron-withdrawing substituents?

  • Methodological Answer :

  • Electron-deficient aryl groups : Increase reaction time (24–48 hrs) and use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Transition metals (e.g., Pd/Cu for cross-coupling) improve regioselectivity.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., hydrolysis) under controlled power settings (100–150 W) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog library synthesis : Modify substituents (e.g., fluoro→chloro, methyl→methoxy) and assess bioactivity changes.
  • QSAR modeling : Use CODESSA or MOE to correlate electronic parameters (Hammett σ) with IC50_{50} values.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., chromenone carbonyl) using Discovery Studio .

Q. What computational methods predict intermolecular interactions in cocrystals or solvates?

  • Methodological Answer :

  • Hirshfeld surface analysis : CrystalExplorer visualizes close contacts (e.g., C–H···O/N).
  • DFT-D3 : Calculates interaction energies for hydrogen bonds and π-π stacking (e.g., chromenone-thiazole interactions).
  • Molecular dynamics (MD) : Simulates stability of cocrystals in different solvents .

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